Isamoltan

Description

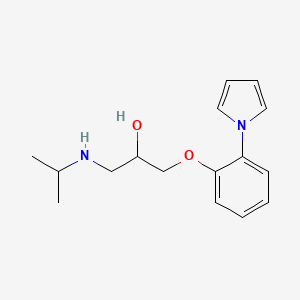

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18/h3-10,13-14,17,19H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTVPGKWYHWYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045671 | |

| Record name | Isamoltan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55050-95-8, 116861-00-8 | |

| Record name | 1-[(1-Methylethyl)amino]-3-[2-(1H-pyrrol-1-yl)phenoxy]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55050-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isamoltanum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055050958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isamoltan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116861008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isamoltan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISAMOLTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TP37O5J17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Isamoltan and Analogues

Advanced Synthetic Routes for Isamoltan (B39352) and Related Chemical Scaffolds

Advanced synthetic routes for complex molecules like this compound often employ strategies to control the formation of chemical bonds with high precision. Organic synthesis aims to create molecules by design and improve the efficiency of established chemicals. glowscotland.org.uk

Chemo-selective and Regioselective Synthesis Strategies

Chemoselectivity and regioselectivity are crucial aspects in the synthesis of molecules with multiple functional groups or reactive sites. Chemoselective strategies involve reactions that preferentially react with one functional group over others within the same molecule. Regioselective synthesis focuses on controlling the orientation of a chemical reaction to favor bond formation at a specific atom or position within a molecule, particularly when multiple isomeric products are possible. organic-chemistry.org While specific detailed chemo- and regioselective routes solely for this compound were not extensively detailed in the search results, the principles of employing protective groups and carefully selected reagents are fundamental to achieving selectivity in the synthesis of complex organic molecules containing diverse functional groups like amines, alcohols, and ethers, as found in this compound. google.comgoogleapis.comgoogle.com Protective groups are often used to temporarily block certain functional groups during synthesis to ensure chemoselectivity in subsequent reactions. google.comgoogleapis.com

Enantioselective Synthesis Approaches for this compound Stereoisomers

This compound, with a chiral center at the C-2 position of the propan-2-ol chain, can exist as stereoisomers, specifically enantiomers. wikipedia.orguni.lu Enantioselective synthesis aims to produce one enantiomer in preference to the other. google.comgoogleapis.com Techniques for preparing enantiomerically pure compounds include chiral or asymmetric synthesis from optically pure precursors or the resolution of racemic mixtures using methods such as chromatographic separation with chiral stationary phases or the formation and separation of diastereoisomers. google.comgoogleapis.com The development of enantioselective routes is significant for compounds like this compound, as different stereoisomers can exhibit distinct biological activities. google.comgoogleapis.com

Application of Green Chemistry Principles in this compound Synthesis and Purification

The application of green chemistry principles in chemical synthesis focuses on minimizing or eliminating the use and generation of hazardous substances. acs.orgnih.gov This includes designing synthetic methods that maximize the incorporation of all materials used into the final product (atom economy), using less hazardous chemical syntheses, employing safer solvents and auxiliaries, and reducing waste. acs.orgyoutube.com While specific green chemistry applications for this compound synthesis were not detailed, the broader field of green chemistry in organic synthesis explores environmentally benign conditions, such as using water or ionic liquids as solvents, employing catalysts, and utilizing techniques like microwave and ultrasound irradiation to improve efficiency and reduce environmental impact. nih.govresearchgate.netwiley.comresearchgate.net The purification of synthesized compounds is also a critical step, and green chemistry principles can be applied here through techniques that avoid large quantities of hazardous solvents.

Rational Design and Synthesis of this compound Prodrugs and Pro-moieties

Prodrug design is a strategy used to improve the physicochemical and pharmacological properties of a drug molecule. mdpi.comgoogle.compharmacologycanada.orgnih.gov This involves chemically modifying the parent drug with a promoiety that is cleaved in vivo to release the active compound. mdpi.comgoogle.com this compound has been mentioned in the context of prodrug development, particularly acyloxyalkyl carbamate (B1207046) prodrugs. google.comgoogle.comgoogle.comgoogleapis.comgoogle.com

Mechanistic Rationale for Prodrug Development for Enhanced Research Utility

The rationale behind developing prodrugs of compounds like this compound is to overcome limitations of the parent drug, such as poor solubility, limited bioavailability, or undesirable pharmacokinetic properties. mdpi.comgoogle.compharmacologycanada.orgnih.govacs.org Prodrugs are designed to be inactive or less active forms that are converted to the active drug within the body through enzymatic or chemical transformations. mdpi.com This approach can enhance absorption, distribution, metabolism, and excretion (ADME) properties, improve stability, or facilitate targeted delivery. mdpi.compharmacologycanada.orgnih.govacs.orgnih.gov For research purposes, prodrugs can provide a means to study the effects of the parent compound more effectively by improving its delivery or modifying its release profile.

Synthetic Methods for Acyloxyalkyl Carbamate Derivatives of this compound

Acyloxyalkyl carbamates are a class of prodrugs where a carbamate linkage connects an acyloxyalkyl group to a drug molecule, often through an amine or hydroxyl group. google.comgoogle.comgoogle.comgoogleapis.comgoogle.com The synthesis of acyloxyalkyl carbamates typically involves the reaction of a drug containing a primary or secondary amine (or a hydroxyl group after appropriate functionalization) with an activated acyloxyalkyl carbonate or a related synthon. google.comgoogle.comgoogle.comgoogleapis.comgoogle.comnih.gov Methods for synthesizing 1-(acyloxy)-alkyl carbamates, including those of amine-containing drugs, have been described. These methods often involve multi-step routes. google.comgoogle.comgoogleapis.comgoogle.com Intermediates such as 1-(acyloxy)-alkyl N-hydroxysuccinimidyl carbonates are useful in these synthetic pathways. google.comgoogle.comgoogleapis.com The synthesis of acyloxyalkyl carbamates of amine-containing drugs can involve reacting the drug with an alpha-chloroalkyl carbamate followed by reaction with a metal acetate. nih.gov

Molecular Pharmacology and Receptor Interaction Profiling of Isamoltan

Characterization of Isamoltan's Antagonist Activity at Serotonin (B10506) Receptors

This compound (B39352) demonstrates significant antagonist activity at serotonin (5-HT) receptors, with a notable preference for the 5-HT1 receptor family. Its interaction has been primarily characterized at the 5-HT1A and 5-HT1B subtypes, where it displays differential affinity and functional consequences.

Binding experiments have determined this compound's affinity for the 5-HT1A receptor. In studies utilizing rat brain tissue, this compound was found to bind to the 5-HT1A receptor with a Ki value of 112 nmol/l. nih.gov The Ki value represents the inhibition constant, indicating the concentration of the ligand required to occupy 50% of the receptors. This binding affinity underscores its interaction with the 5-HT1A receptor subtype as part of its broader pharmacological profile.

This compound exhibits a higher affinity for the 5-HT1B receptor subtype compared to the 5-HT1A subtype. nih.gov Binding assays have shown that this compound is approximately five times more potent as a ligand for the 5-HT1B receptor, with a Ki value of 21 nmol/l. nih.gov

Functionally, this compound acts as an antagonist at the 5-HT1B receptor. This receptor often functions as a terminal autoreceptor on serotonergic neurons, regulating the release of serotonin. nih.govpatsnap.com By inhibiting this autoreceptor, this compound leads to an increased overflow of serotonin in the synapse. This was demonstrated in vitro, where this compound increased the potassium-evoked overflow of tritium-labeled 5-HT from slices of rat occipital cortex. nih.gov In vivo studies support this, showing that this compound administration significantly increases the concentration of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in brain regions like the hypothalamus and hippocampus, which indicates an increased turnover of serotonin. nih.gov

The selectivity of this compound is most clearly defined between the 5-HT1A and 5-HT1B receptor subtypes. As established, it is about five-fold more selective for the 5-HT1B receptor. nih.gov This preferential binding is a key feature of its pharmacological identity. The antagonistic action at the 5-HT1B receptor is considered a primary mechanism for its observed biochemical and behavioral effects. nih.gov

| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (5-HT1A/5-HT1B) |

| 5-HT1A | 112 nmol/l nih.gov | 1 |

| 5-HT1B | 21 nmol/l nih.gov | ~5.4 |

Elucidation of this compound's Interactions with Beta-Adrenergic Receptors

This compound exerts measurable systemic effects on beta-adrenergic receptors. nih.gov Clinical studies in healthy volunteers have been conducted to assess the extent of its beta-blocking activity. These investigations compared the effects of this compound to placebo and the non-selective beta-blocker, propranolol. The results confirmed that this compound possesses beta-adrenergic receptor antagonist properties, though its effects are less pronounced than those of propranolol at the doses tested. nih.gov

This compound demonstrates functional effects at both β1- and β2-adrenergic receptor subtypes. nih.gov The blockade of β1-receptors is typically measured by the attenuation of exercise-induced heart rate, while β2-receptor blockade can be observed through the inhibition of responses to β2-agonists like albuterol (salbutamol). nih.gov

In a study with healthy subjects, 10 mg of this compound reduced exercise heart rate by 5%, compared to a 1% reduction with a 4 mg dose and an 11% reduction with 20 mg of propranolol. nih.gov This indicates a dose-dependent, albeit modest, antagonist effect at β1-receptors. The blockade of β2-receptors, particularly those in skeletal muscle, was more clearly defined and also dose-dependent. nih.gov This was assessed by measuring the provocative dose of albuterol required to cause a 35% increase in tremor. nih.gov

| Treatment Group | Reduction in Exercise Heart Rate (β1 effect) vs. Placebo | Provocative Dose of Albuterol for Tremor (β2 effect) - Day 7 |

| Placebo | - | 539 micrograms nih.gov |

| This compound (4 mg) | 1% nih.gov | 1270 micrograms nih.gov |

| This compound (10 mg) | 5% nih.gov | > 1612 micrograms nih.gov |

| Propranolol (20 mg) | 11% nih.gov | > 1612 micrograms nih.gov |

Downstream Signaling Pathway Modulation by this compound

Effects on Adenylyl Cyclase Inhibition and Cyclic AMP (cAMP) Signaling Pathways

The modulation of adenylyl cyclase activity directly impacts the intracellular concentration of cAMP. This second messenger is a pivotal component of many signaling pathways, and its levels are tightly regulated. By partially activating adenylyl cyclase, this compound leads to a controlled increase in cAMP, which in turn influences the activity of downstream effectors.

Exploration of G-Protein Coupled Receptor (GPCR) Signaling Cascades Mediated by this compound

The signaling cascade initiated by this compound begins with its binding to β-adrenoceptors, which are classic examples of GPCRs. These receptors are coupled to heterotrimeric G proteins, specifically the stimulatory G protein, Gs. Upon this compound binding, the receptor undergoes a conformational change, which facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).

The activated Gαs-GTP complex then dissociates from the βγ-subunits and interacts with and activates adenylyl cyclase. This activation is the primary mechanism through which this compound transduces its signal across the cell membrane to elicit an intracellular response. The extent of Gs protein activation by this compound is less than that of a full agonist, which is consistent with its classification as a partial agonist.

The following table summarizes the key steps in the GPCR signaling cascade initiated by this compound:

| Step | Event | Consequence |

| 1 | This compound binds to the β-adrenoceptor. | Receptor undergoes a conformational change. |

| 2 | The receptor interacts with the Gs protein. | GDP is exchanged for GTP on the Gαs subunit. |

| 3 | The Gαs-GTP complex dissociates from the Gβγ subunits. | The Gαs subunit is now in its active state. |

| 4 | The active Gαs-GTP complex binds to and activates adenylyl cyclase. | ATP is converted to cyclic AMP (cAMP). |

| 5 | Intracellular cAMP levels rise. | Downstream signaling pathways are activated. |

Impact on Protein Kinase A (PKA) and CREB Phosphorylation in Receptor-Mediated Responses

The increase in intracellular cAMP levels resulting from this compound's activity leads to the activation of Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These active catalytic subunits can then phosphorylate a variety of substrate proteins on serine and threonine residues.

One of the key downstream targets of PKA is the cAMP response element-binding protein (CREB). PKA translocates to the nucleus where it phosphorylates CREB at a specific serine residue (Ser133). This phosphorylation event is a critical step in the activation of CREB, enabling it to recruit transcriptional co-activators such as CREB-binding protein (CBP) and p300. The fully assembled complex can then bind to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. The partial agonism of this compound results in a moderated activation of this PKA-CREB pathway compared to the effect of a full agonist.

Allosteric Modulation and Receptor Heteromerization Studies Involving this compound

Currently, there is a lack of specific research findings in the public domain detailing allosteric modulation or receptor heteromerization studies directly involving this compound. The primary mechanism of action described for this compound is as a competitive partial agonist at the orthosteric binding site of β-adrenoceptors.

Similarly, receptor heteromerization, the formation of complexes between different GPCRs, is a known phenomenon that can alter the pharmacological properties of the individual receptors. For instance, β-adrenoceptors can form heterodimers with other GPCRs, leading to unique signaling profiles. However, research specifically exploring the role of this compound in the context of β-adrenoceptor heteromerization, or its potential to differentially affect signaling from such receptor complexes, has not been prominently reported in scientific literature. Further investigation is required to determine if this compound exhibits any allosteric properties or if its pharmacological profile is influenced by receptor heteromerization.

Pre Clinical Pharmacological Investigations of Isamoltan S Neurobiological Effects

Research on Isamoltan's Role in the Modulation of Nociception Pathways

The intricate pathways of nociception, the nervous system's response to harmful stimuli, are modulated by a complex interplay of neurotransmitters and their receptors. Pre-clinical research has explored the role of various compounds in altering these pathways to produce antinociceptive, or pain-reducing, effects. Among these, the interaction between the noradrenergic and serotonergic systems has been a key area of investigation.

Peripheral antinociception refers to the reduction of pain at the site of injury, in the peripheral nervous system. Studies have shown that noradrenaline (norepinephrine) can produce antinociceptive effects when administered locally. This effect is believed to be mediated, in part, through an interaction with the serotonergic system.

Research investigating this interaction has utilized This compound (B39352) as a pharmacological tool. This compound is identified as a selective antagonist for the 5-HT1B receptor, a subtype of the serotonin (B10506) receptor. In a study examining noradrenaline-induced peripheral antinociception in a mouse model of inflammatory pain (paw pressure test with prostaglandin (B15479496) E2), the administration of noradrenaline produced a pain-relieving effect. However, this antinociceptive effect was reversed by the co-administration of this compound. This finding suggests that the 5-HT1B receptor is involved in the peripheral antinociceptive action of noradrenaline. The antagonistic action of this compound highlights the role of the serotonergic system, specifically the 5-HT1B receptor, in mediating the local analgesic effects of noradrenaline.

| Compound | Mechanism of Action | Effect on Noradrenaline-Induced Antinociception | Implication |

|---|---|---|---|

| Noradrenaline | Agonist at adrenergic receptors | Induces peripheral antinociception | Initiates the analgesic effect |

| This compound | 5-HT1B receptor antagonist | Reverses the antinociceptive effect of noradrenaline | Demonstrates the involvement of the 5-HT1B receptor in the analgesic pathway |

While the role of this compound in peripheral antinociceptive mechanisms has been investigated, specific pre-clinical studies focusing on the direct involvement of this compound in spinal and supraspinal pain pathways have not been prominently identified in the reviewed literature.

The synergy between the noradrenergic and serotonergic systems in pain modulation is a well-established concept. As demonstrated in peripheral nociception models, noradrenaline's analgesic effects can be dependent on an intact and functional serotonergic system.

Behavioral Pharmacology of this compound in Experimental Models of Anxiety and Mood Regulation

The behavioral effects of compounds targeting neurotransmitter systems are a cornerstone of pre-clinical psychopharmacology. Rodent models of anxiety and depression are widely used to predict the potential therapeutic efficacy of new chemical entities.

A review of the available pre-clinical literature did not yield specific studies that have characterized the anxiolytic-like effects of this compound in established rodent models of anxiety.

Standard behavioral paradigms to assess anxiolytic-like activity in rodents include the elevated plus-maze, the light-dark box test, and the open field test. These tests are based on the natural conflict between the exploratory drive of the animal and its innate aversion to open, brightly lit, or elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the aversive zones of these apparatuses. While this compound's pharmacology as a 5-HT1B antagonist suggests it could potentially influence anxiety-related behaviors, dedicated pre-clinical studies to investigate this are not currently available in the scientific literature.

Similarly, specific pre-clinical investigations into the antidepressant-like activities of this compound, or its use as a tool to probe the mechanisms of antidepressant action, were not identified in the reviewed literature.

Commonly employed animal models to screen for antidepressant-like effects include the forced swim test and the tail suspension test. In these models, a reduction in the duration of immobility is interpreted as an antidepressant-like effect. These tests are sensitive to a wide range of clinically effective antidepressant medications. Given the role of the serotonergic system in the pathophysiology of depression and the mechanism of action of many antidepressant drugs, investigating the effects of a 5-HT1B antagonist like this compound in these models could provide valuable insights. However, such studies have not been reported in the available pre-clinical research.

Neurochemical and Neurophysiological Effects of this compound in Pre-clinical Systems

Modulation of Neurotransmitter Release and Turnover (e.g., Serotonin, Noradrenaline)

This compound's primary neurochemical effect is the enhancement of serotonin turnover and release. In vitro binding experiments have demonstrated that this compound has a higher affinity for the 5-HT1B receptor compared to the 5-HT1A receptor. nih.gov Specifically, this compound was found to be approximately five times more potent as a ligand for the 5-HT1B receptor. nih.gov

This preferential binding and subsequent antagonism of the 5-HT1B terminal autoreceptor lead to a measurable increase in serotonin release. In vitro studies using slices of rat occipital cortex have shown that this compound increases the potassium-evoked overflow of radiolabeled serotonin ([³H]5-HT). nih.gov This finding is consistent with the blockade of the presynaptic feedback inhibition mechanism.

In vivo studies have corroborated these findings, demonstrating that this compound significantly increases the concentration of the major serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in brain regions such as the hypothalamus and hippocampus. nih.gov An increase in 5-HIAA levels is a well-established indicator of increased serotonin turnover.

While the primary focus of the available research has been on the serotonergic system, the intricate interplay between different neurotransmitter systems suggests that this compound's effects may not be limited to serotonin. The modulation of serotonergic activity can indirectly influence other neurotransmitter systems, including noradrenaline. However, detailed preclinical studies specifically investigating the effects of this compound on noradrenaline release and turnover are not extensively covered in the provided search results.

Below is an interactive data table summarizing the binding affinity of this compound for serotonin receptors.

| Receptor Subtype | Ki (nmol/l) |

| 5-HT1B | 21 |

| 5-HT1A | 112 |

Electrophysiological Effects on Neuronal Excitability and Synaptic Transmission

Detailed preclinical data specifically examining the direct electrophysiological effects of this compound on neuronal excitability and synaptic transmission are not available in the provided search results. However, based on its known mechanism of action, we can infer its likely impact.

By antagonizing presynaptic 5-HT1B autoreceptors and increasing synaptic serotonin levels, this compound would be expected to indirectly modulate neuronal excitability and synaptic transmission in circuits where serotonin is a key neuromodulator. The increased availability of serotonin could lead to enhanced activation of various postsynaptic serotonin receptors, which in turn could have either excitatory or inhibitory effects on neuronal firing and synaptic potentials, depending on the specific receptor subtypes and the neuronal populations involved.

For instance, the activation of postsynaptic 5-HT2A receptors, which is implicated in the wet-dog shake behavior, is known to have excitatory effects in certain brain regions, such as the prefrontal cortex. Therefore, it is plausible that this compound could lead to an increase in the excitability of these neurons.

Direct investigation using electrophysiological techniques such as patch-clamp recordings to measure changes in membrane potential, firing rate, and synaptic currents in response to this compound application would be necessary to fully elucidate its effects on neuronal excitability and synaptic transmission.

Impact on Neuroplasticity and Functional Connectivity in Brain Regions

There is a lack of direct preclinical evidence from neuroimaging or other functional studies detailing the specific impact of this compound on neuroplasticity and functional connectivity between brain regions. Neuroplasticity refers to the brain's ability to reorganize itself by forming new neural connections, while functional connectivity describes the temporal correlation of activity between different brain areas.

Given this compound's ability to modulate the serotonergic system, it is conceivable that chronic administration could induce neuroplastic changes in brain circuits that are heavily innervated by serotonergic neurons. The serotonergic system is known to play a role in regulating synaptic plasticity, and alterations in serotonin levels can influence processes such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.

Furthermore, by altering the communication between neurons, this compound could potentially impact the functional connectivity within and between large-scale brain networks, such as the default mode network and the salience network, which are known to be involved in mood regulation and cognition. However, without specific studies employing techniques like functional magnetic resonance imaging (fMRI) or electroencephalography (EEG) to assess brain network dynamics following this compound administration, its effects on functional connectivity remain speculative.

Computational and Theoretical Approaches in Isamoltan Research

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR and cheminformatics represent a cornerstone of computational drug design, enabling the correlation of a compound's physicochemical properties with its biological activity. These methods are particularly valuable for understanding the structural requirements for the activity of aryloxypropanolamines, the chemical class to which Isamoltan (B39352) belongs.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are frequently employed to analyze series of compounds like aryloxypropanolamines. nih.gov Methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build predictive models. nih.govnih.gov These models generate 3D contour maps that visualize the regions where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties can enhance or diminish biological activity. nih.gov

For a series of 41 aryloxypropanolamine compounds targeting the human β3-adrenergic receptor, robust CoMFA and CoMSIA models have been developed. nih.govnih.gov The statistical quality of these models is assessed through various parameters. The internal predictive capacity is often measured by the cross-validated correlation coefficient (q²), where a value greater than 0.5 is considered indicative of a robust model. nih.gov The external predictive power is evaluated using a test set of compounds not included in the model's training, with the predictive correlation coefficient (r²_test) being a key metric. nih.gov

| Model Type | Internal Validation (q²) | Non-Cross-Validated (r²_ncv) | External Validation (r²_test) | Field Contributions |

|---|---|---|---|---|

| CoMFA | 0.537 | 0.993 | 0.865 | Steric and Electrostatic |

| CoMSIA | 0.669 | 0.984 | 0.918 | Steric, Electrostatic, Hydrophobic, H-bond Acceptor |

This table presents statistical results from a 3D-QSAR study on a series of aryloxypropanolamine β3-AR agonists, demonstrating the predictive power of the generated CoMFA and CoMSIA models. nih.govnih.gov

These validated models serve two primary purposes: predicting the biological activity of newly designed compounds and providing a deeper understanding of ligand-receptor interactions, which aids in the rational design of new, more potent analogues. nih.gov

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify novel chemical entities that could bind to a specific target. nih.gov A pharmacophore is an abstract representation of the steric and electronic features necessary for optimal molecular interactions with a biological target. nih.gov

In cases where the 3D structure of the target receptor is not available, ligand-based pharmacophore models are developed based on the common structural features of a set of known active compounds. acs.org These models are then used as 3D queries to screen large databases of chemical compounds in a process known as virtual screening. nih.govacs.org This approach allows for the rapid identification of diverse chemical scaffolds that are predicted to be active, a strategy known as scaffold hopping. nih.gov

The virtual screening workflow typically involves several steps:

Pharmacophore Model Generation: A model is built from a set of known active ligands.

Database Screening: The model is used to filter large compound libraries, identifying molecules that match the pharmacophoric features.

Physicochemical Property Filtering: Hits from the initial screen are further filtered based on drug-like properties (e.g., Lipinski's rule of five).

Molecular Docking: The remaining candidates are then docked into a model of the target receptor to evaluate their potential binding modes and affinities. nih.gov When an experimental structure is unavailable, a homology model of the target, such as the β3-adrenergic receptor based on the β2-adrenergic receptor structure, may be used. nih.gov

This combined approach of pharmacophore modeling and virtual screening has been successfully applied to discover new agonists for targets like the β3-adrenergic receptor, with subsequent in vitro testing confirming the biological activity of the identified hits. nih.gov

Molecular Docking and Dynamics Simulations of this compound with Target Receptors

Molecular docking and dynamics simulations are structure-based computational techniques that provide atomic-level insights into how a ligand interacts with its protein target. These methods are crucial for understanding the mechanism of action of drugs like this compound.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. wisdomlib.orgnih.gov This technique is widely used in drug discovery to screen for novel leads, predict binding affinities, and understand the structural basis of ligand recognition. wisdomlib.orgnih.gov For aryloxypropanolamines, docking studies have been performed using crystal structures of target receptors, such as the Turkey Beta-1 Adrenergic receptor (PDB ID: 2Y03). wisdomlib.org

These studies reveal key interactions that stabilize the ligand in the binding pocket. For beta-blockers, the interaction of the (S)-enantiomer is known to have a much greater binding affinity than the (R)-enantiomer. researchgate.netresearchgate.net Docking simulations help to identify the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the ligand.

| Ligand Class | Target Receptor | Key Interacting Residues (Example) | Interaction Type |

|---|---|---|---|

| Aryloxypropanolamines | Beta-1 Adrenergic Receptor | Asp121, Ser211, Ser215 | Hydrogen Bonding |

| Aryloxypropanolamines | Beta-1 Adrenergic Receptor | Phe325, Val122 | Hydrophobic Interactions |

This table provides examples of key amino acid residues within beta-adrenergic receptors that are typically involved in binding aryloxypropanolamine ligands, as identified through molecular docking studies.

By analyzing these binding modes, researchers can understand structure-activity relationships and rationally design modifications to a ligand to improve its potency and selectivity. wisdomlib.org

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.govnih.gov MD simulations are powerful computational tools that calculate the motion of atoms in a molecular system, providing insights into processes that are difficult to study experimentally. nih.gov

In the study of G protein-coupled receptors (GPCRs) like the β-adrenergic receptors, MD simulations are used to:

Assess Complex Stability: By monitoring parameters such as the root-mean-square deviation (RMSD) of the protein backbone and ligand position, researchers can determine if the binding pose predicted by docking is stable over nanoseconds to microseconds of simulation time. europeanreview.org

Analyze Conformational Changes: MD simulations can capture the subtle conformational shifts in the receptor that occur upon ligand binding, which are crucial for receptor activation or inhibition. nih.govacs.org For instance, simulations can show how an agonist stabilizes an active receptor state, while an antagonist stabilizes an inactive state. acs.org

Characterize Protein-Protein Interactions: These simulations can elucidate the complex interactions between the receptor and its signaling partners, like G proteins, providing a mechanistic understanding of signal transduction. nih.goveuropeanreview.orgmdpi.com

Multi-microsecond MD simulations of the β2-adrenergic receptor, for example, have provided detailed information on the dynamics of the receptor-G protein complex and the role of the ligand in modulating this interaction. nih.gov

Application of Machine Learning and Deep Learning in this compound Research

Furthermore, deep learning models are being developed to improve the accuracy of predicting protein-ligand interactions and binding affinity. github.comoup.comnih.gov Unlike traditional QSAR models, deep learning approaches, such as convolutional neural networks (CNNs), can automatically learn relevant features from raw data representations of molecules and proteins. nih.gov These models are trained on large datasets of known protein-ligand complexes and their binding affinities. github.comnih.gov Advanced DL frameworks aim to predict not only the binding strength (pKd) but also the accuracy of the docking pose (RMSD), providing a more comprehensive evaluation of potential drug candidates. oup.combiorxiv.org The application of these advanced computational methods promises to accelerate the design and optimization of new therapeutic agents, including novel analogues of this compound.

Predictive Modeling of this compound's Biological Activity Profiles and Compound Property Prediction

Predictive modeling encompasses a range of computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning models, to forecast the biological activities and physicochemical properties of molecules. These models are built on the principle that the chemical structure of a compound dictates its properties and biological effects. By analyzing the structures of known active and inactive compounds, these models can learn to predict the activity of new or uncharacterized molecules like this compound.

Table 1: Illustrative Predicted Biological Activity Profile for this compound This table represents a hypothetical output from predictive models, illustrating the types of data that can be generated. The values presented here are not based on published predictive studies for this compound but serve as an example of what such a profile would entail.

| Target | Predicted Activity (e.g., pIC50) | Confidence Score | Model Type |

| Beta-1 Adrenergic Receptor | 8.5 | 0.85 | QSAR |

| Beta-2 Adrenergic Receptor | 7.9 | 0.82 | QSAR |

| 5-HT1A Receptor | 7.2 | 0.75 | Machine Learning |

| hERG | 5.1 | 0.68 | Machine Learning |

| Cytochrome P450 2D6 | 4.8 | 0.65 | QSAR |

Table 2: Illustrative Predicted Compound Properties for this compound Similarly, computational models can predict key physicochemical and pharmacokinetic properties. This table provides an example of such predictions. These are illustrative values and not from a specific computational study on this compound.

| Property | Predicted Value | Unit | Method |

| LogP | 2.8 | - | ALOGPS |

| Aqueous Solubility | -3.5 | log(mol/L) | In silico |

| Polar Surface Area | 58.2 | Ų | In silico |

| Blood-Brain Barrier Permeation | High | - | Machine Learning |

| Human Intestinal Absorption | >90 | % | In silico |

These predictive approaches are invaluable for initial screening, helping to prioritize compounds for further experimental testing and to anticipate potential off-target effects or liabilities.

Computational Approaches for Identifying Potential Novel Indications or Drug Repurposing for this compound

Drug repurposing, the identification of new uses for existing drugs, is a highly efficient strategy in pharmaceutical research. Computational methods play a crucial role in this process by screening large databases of compounds against various biological targets to identify novel interactions.

A notable example of this approach applied to this compound comes from a study that utilized a deep learning model to predict the blood pressure-lowering effects of a wide range of compounds nih.gov. In this research, this compound was identified as a molecule with potential antihypertensive activity. To further investigate this prediction, molecular docking simulations were performed to assess the binding affinity of this compound to key proteins involved in blood pressure regulation: Angiotensin-Converting Enzyme (ACE), Beta-1 Adrenergic Receptor (ADRB1), and Natriuretic Peptide Receptor 3 (NPR3) nih.gov.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The "binding affinity" is a measure of the strength of this interaction, with lower energy scores indicating a more favorable and stable binding.

The results of the molecular docking simulations from this study are summarized in the table below.

Table 3: Predicted Binding Affinities of this compound with Targets Associated with Blood Pressure Regulation nih.gov

| Target Protein | Binding Affinity (kcal/mol) |

| Angiotensin-Converting Enzyme (ACE) | -6.3 |

| Beta-1 Adrenergic Receptor (ADRB1) | Not Reported |

| Natriuretic Peptide Receptor 3 (NPR3) | Not Reported |

The binding affinity of -6.3 kcal/mol for this compound with ACE suggests a stable interaction, lending computational support to the initial prediction of its potential blood pressure-lowering effects nih.gov. A binding energy of ≤ -5.0 kcal/mol is generally considered to indicate stable binding between a ligand and a receptor nih.gov. This finding highlights how computational screening, followed by more detailed simulations like molecular docking, can successfully identify promising new indications for established compounds like this compound. Such in silico findings provide a strong rationale for further experimental validation of these potential new therapeutic uses.

Advanced Methodological Considerations in Isamoltan Research

In Vitro Receptor Binding and Functional Assays for Isamoltan (B39352)

In vitro assays are fundamental to characterizing the initial interaction of this compound with its target receptors and understanding its functional consequences at a cellular level.

Radioligand Binding Assays for Affinity, Selectivity, and Receptor Density Quantification

Radioligand binding assays are a cornerstone in pharmacology for determining the affinity and selectivity of a compound for its receptor targets. These assays utilize a radiolabeled ligand that specifically binds to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound, such as this compound, the binding affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) can be quantified.

Research has established this compound's binding profile at several key receptors. It demonstrates an IC50 value of 8.4 nmol/l for β-adrenoceptors. nih.gov Furthermore, it exhibits a 27-fold selectivity for the 5-HT1B receptor over the 5-HT1A receptor, with an IC50 of 39 nmol/l for 5-HT1B and 1070 nmol/l for 5-HT1A receptors when inhibiting the binding of specific radioligands. nih.gov More detailed binding experiments have reported Ki values of 21 nmol/l and 112 nmol/l for 5-HT1B and 5-HT1A receptors, respectively. nih.gov The antagonist nature of this compound at these receptors is a key aspect of its pharmacological profile. wikipedia.org

| Receptor | Parameter | Value (nmol/l) | Reference |

|---|---|---|---|

| β-adrenoceptor | IC50 | 8.4 | nih.gov |

| 5-HT1A | IC50 | 1070 | nih.gov |

| 5-HT1B | IC50 | 39 | nih.gov |

| 5-HT1A | Ki | 112 | nih.gov |

| 5-HT1B | Ki | 21 | nih.gov |

Cell-Based Functional Assays (e.g., cAMP Accumulation, Calcium Mobilization, Reporter Gene Assays)

Following the characterization of binding affinity, functional assays are employed to determine the physiological response elicited by a compound at the cellular level.

cAMP Accumulation Assays: Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger in cellular signaling. Gs-coupled receptors, like the β-adrenergic receptors, stimulate adenylyl cyclase to increase intracellular cAMP levels, while Gi/o-coupled receptors, such as the 5-HT1A receptor, inhibit this process. eurofinsdiscovery.com Assays measuring cAMP accumulation are therefore vital for assessing the functional activity of compounds like this compound. For a β-adrenergic antagonist, a decrease in agonist-stimulated cAMP production would be expected. For a 5-HT1A antagonist, the effect would be a reversal of an agonist-induced decrease in forskolin-stimulated cAMP levels. The potency of this effect is typically quantified by an EC50 (for agonists) or IC50 (for antagonists) value. revvity.com

Calcium Mobilization Assays: These assays are used to measure changes in intracellular calcium concentrations, another important second messenger. Gq-coupled receptors activate phospholipase C, leading to the release of calcium from intracellular stores. While β-adrenergic and 5-HT1A receptors primarily signal through cAMP pathways, some β2-adrenergic receptor signaling can lead to intracellular calcium mobilization through a non-canonical, cAMP-independent pathway. researchgate.net Therefore, investigating this compound's effect on calcium mobilization could reveal more nuanced aspects of its pharmacology.

Reporter Gene Assays: These assays link receptor activation to the expression of a reporter gene (e.g., luciferase or β-galactosidase). This provides a downstream measure of receptor activity and can be used to screen for agonists or antagonists. For this compound, a reporter gene assay could be designed to measure the inhibition of β-adrenergic or 5-HT1A receptor-mediated gene transcription.

In Vivo Animal Model Systems for Neuropharmacological Evaluation of this compound

In vivo animal models are indispensable for understanding the complex physiological and behavioral effects of a compound in a living organism.

Rodent Models for Nociception Assessment (e.g., Paw Pressure Test, Tail Flick Test)

These models are used to evaluate the analgesic potential of a compound.

Paw Pressure Test: This test measures the threshold at which a mechanical stimulus applied to a rodent's paw elicits a withdrawal response. An increase in this threshold indicates an analgesic effect.

Tail Flick Test: This test measures the latency of a rodent to flick its tail away from a source of thermal radiation. wikipedia.org An increased latency suggests an analgesic effect. While some 5-HT1A agonists have been shown to modulate morphine-induced antinociception in this test, the effects of antagonists like this compound are less clear. nih.gov Similarly, the role of β-adrenoceptor antagonists in this model is an area of ongoing investigation. nih.gov

Behavioral Paradigms for Anxiety and Depression Research (e.g., Forced Swim Test, Tail Suspension Test, Elevated Plus Maze)

These models are crucial for evaluating the anxiolytic and antidepressant-like properties of a compound.

Forced Swim Test and Tail Suspension Test: In these tests, rodents are placed in an inescapable situation (a cylinder of water or suspended by the tail), and the duration of immobility is measured. A decrease in immobility time is indicative of an antidepressant-like effect.

Elevated Plus Maze: This test is widely used to assess anxiety-like behavior. nih.gov The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms. It has been reported that this compound exhibits anxiolytic effects in rodents, suggesting it would produce positive results in this paradigm. wikipedia.org Studies with other 5-HT1A antagonists, such as pindolol, have shown anxiolytic-like effects in the elevated plus-maze. nih.gov

In Vivo Microdialysis and Electrophysiology for Neurotransmitter Dynamics and Neuronal Activity Recording

These advanced techniques provide real-time information about the neurochemical and electrophysiological effects of a compound in specific brain regions.

In Vivo Microdialysis: This technique allows for the sampling of extracellular fluid from a discrete brain region in a freely moving animal. The collected samples can then be analyzed to measure the concentrations of neurotransmitters and their metabolites. For a compound like this compound, microdialysis could be used to investigate its effects on serotonin and dopamine (B1211576) release. For instance, activation of postsynaptic 5-HT1A receptors has been shown to increase dopamine release in the prefrontal cortex. nih.gov An antagonist like this compound would be expected to block this effect.

In Vivo Electrophysiology: This technique involves recording the electrical activity of individual neurons or populations of neurons in the brain. It can be used to assess how a compound alters neuronal firing rates. For example, some β-adrenoceptor antagonists have been shown to decrease the firing rate of noradrenergic neurons in the locus coeruleus after repeated administration. nih.gov The effect of a 5-HT1A antagonist on serotonergic neuron firing would also be a key area of investigation, as these receptors play a crucial role in regulating the activity of the serotonin system. mdpi.com

Biochemical and Molecular Biological Techniques Applied to this compound Studies

To dissect the molecular mechanisms underpinning this compound's effects, a suite of powerful biochemical and molecular biology tools can be employed. These methods allow researchers to move beyond simple binding affinities to understand the functional impact of receptor antagonism on protein expression, gene regulation, and enzymatic activity within relevant signaling cascades.

Western blotting and immunohistochemistry (IHC) are fundamental techniques for studying changes in protein levels and their specific locations within tissues and cells following treatment with a pharmacological agent like this compound.

Western Blotting is a quantitative technique used to detect specific proteins in a tissue homogenate or cell lysate. In the context of this compound research, it would be used to measure changes in the expression levels of key proteins in signaling pathways downstream of β-adrenoceptors and 5-HT1B receptors. For instance, researchers could treat neuronal or cardiac cell cultures with this compound and then perform Western blotting to assess the phosphorylation status of signaling proteins like CREB (cAMP response element-binding protein) or ERK (extracellular signal-regulated kinase), which are known to be modulated by these receptor systems. This provides direct evidence of the functional consequences of this compound's antagonist activity.

Immunohistochemistry (IHC) provides crucial spatial information by visualizing the location of specific proteins within the intricate structure of a tissue section. This technique would be invaluable for understanding which cell types and brain regions are affected by this compound. For example, IHC could be used to map the expression of β-adrenoceptors or 5-HT1B receptors in brain regions associated with anxiety, confirming the presence of this compound's targets. Furthermore, it could be used to observe this compound-induced changes in the localization of downstream signaling proteins, such as the translocation of a transcription factor from the cytoplasm to the nucleus.

| Target Protein | Cell Type | Treatment Condition | Normalized Phospho-Protein Level (Relative to Control) | Interpretation |

|---|---|---|---|---|

| p-CREB (Ser133) | Hippocampal Neurons | Isoproterenol (β-agonist) | 3.5 ± 0.4 | β-adrenergic stimulation increases CREB phosphorylation. |

| p-CREB (Ser133) | Hippocampal Neurons | Isoproterenol + this compound | 1.2 ± 0.2 | This compound antagonizes β-agonist-induced CREB phosphorylation. |

| p-ERK1/2 (Thr202/Tyr204) | Cortical Neurons | Serotonin (5-HT) | 2.8 ± 0.3 | Serotonin stimulation increases ERK phosphorylation. |

| p-ERK1/2 (Thr202/Tyr204) | Cortical Neurons | Serotonin + this compound | 1.1 ± 0.1 | This compound antagonizes serotonin-induced ERK phosphorylation via 5-HT1B receptors. |

To understand how this compound's antagonism of its target receptors translates into changes in cellular function, it is essential to analyze its impact on gene expression.

Quantitative Polymerase Chain Reaction (qPCR) is a targeted approach used to measure the expression level of a few specific genes of interest with high sensitivity and accuracy. In this compound studies, qPCR could be used to quantify changes in the mRNA levels of genes known to be regulated by β-adrenergic or serotonergic signaling. For example, researchers might investigate the expression of genes encoding for neuropeptides, receptor subunits, or enzymes involved in neurotransmitter synthesis after chronic this compound administration.

RNA-sequencing (RNA-seq) offers a global, unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by this compound treatment. By comparing the transcriptomes of control versus this compound-treated cells or tissues, researchers can identify comprehensive gene expression signatures. This powerful approach could reveal previously unknown connections between β-adrenergic/5-HT1B receptor blockade and various cellular processes, potentially identifying new therapeutic applications or explaining the compound's mechanism of action in greater detail.

| Gene Target | Brain Region | Treatment Group | Fold Change in mRNA Expression (vs. Vehicle) | Potential Significance |

|---|---|---|---|---|

| BDNF (Brain-Derived Neurotrophic Factor) | Amygdala | This compound | 1.8 ± 0.2 | Modulation of neuronal plasticity and anxiolytic pathways. |

| Adrb2 (β2-Adrenergic Receptor) | Prefrontal Cortex | This compound | 1.3 ± 0.1 | Potential receptor upregulation in response to chronic blockade. |

| Htr1b (5-HT1B Receptor) | Striatum | This compound | 1.4 ± 0.15 | Compensatory changes in target receptor expression. |

| Fos (c-Fos Proto-Oncogene) | Hippocampus | This compound | -2.5 ± 0.3 | Reduction in neuronal activity marker. |

Since β-adrenergic and 5-HT1B receptors are G protein-coupled receptors (GPCRs), their activation or inhibition directly impacts the activity of intracellular enzymes. Enzymatic assays are critical for measuring these immediate downstream effects. A primary example is the adenylyl cyclase activity assay. β-adrenergic receptors typically couple to the stimulatory G protein (Gs) to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. Conversely, 5-HT1B receptors often couple to the inhibitory G protein (Gi), which inhibits adenylyl cyclase activity. An in vitro enzymatic assay using cell membranes expressing these receptors could directly measure this compound's ability to block agonist-induced changes in adenylyl cyclase activity, thus confirming its antagonist properties at a core biochemical level.

Advanced Imaging Techniques (e.g., Autoradiography, PET/SPECT Imaging of Receptor Occupancy) in this compound Studies

Advanced imaging techniques are indispensable for studying how a drug like this compound interacts with its targets within the complex environment of a living organism. These methods provide invaluable data on target engagement and pharmacodynamics.

Autoradiography is an imaging technique that uses radiolabeled ligands to visualize the distribution and density of receptors in tissue slices. In ex vivo autoradiography, an animal is treated with this compound, and then brain sections are incubated with a radioligand that binds to β-adrenoceptors or 5-HT1B receptors. A reduction in radioligand binding in the tissue from the this compound-treated animal compared to a control animal indicates that this compound is occupying the target receptors. giffordbioscience.com This technique can establish a clear relationship between the administered dose of this compound and the percentage of receptors it occupies in specific brain regions.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are non-invasive in vivo imaging techniques that allow for the quantification of receptor occupancy in living subjects, including humans. nih.gov For these studies, a specific radiotracer for either the β-adrenoceptor or the 5-HT1B receptor would be administered. A baseline scan would measure the tracer's binding to the receptors. After administration of this compound, a second scan would be performed. The displacement of the radiotracer by this compound leads to a reduction in the PET/SPECT signal, which can be mathematically modeled to calculate the percentage of receptor occupancy. nih.gov These studies are crucial in drug development for confirming that the drug reaches its intended target in the brain at clinically relevant concentrations.

| Receptor Target | Radiotracer | Brain Region of Interest | Condition | Binding Potential (BPND) | Receptor Occupancy (%) |

|---|---|---|---|---|---|

| 5-HT1B Receptor | [11C]AZ10419369 | Occipital Cortex | Baseline | 2.5 | N/A |

| 5-HT1B Receptor | [11C]AZ10419369 | Occipital Cortex | Post-Isamoltan | 0.75 | 70% |

| β-Adrenergic Receptor | [11C]CGP12177 | Cerebellum | Baseline | 1.8 | N/A |

| β-Adrenergic Receptor | [11C]CGP12177 | Cerebellum | Post-Isamoltan | 0.63 | 65% |

Future Perspectives and Unexplored Avenues in Isamoltan Research

Investigation of Novel Receptor Targets and Uncharacterized Off-Target Interactions of Isamoltan (B39352)

Future research on this compound will likely focus on expanding our understanding of its molecular interactions beyond its primary targets. The discovery of receptor-receptor interactions (RRI) has opened new avenues for drug development, suggesting that G protein-coupled receptors (GPCRs) can form complexes that integrate various cellular signals. nih.gov Investigating how this compound may modulate these receptor complexes could reveal novel mechanisms of action and potential therapeutic applications. nih.gov The formation of these complexes can create new allosteric sites, offering possibilities for the development of more specific ligands. nih.govnih.gov

A key challenge in drug discovery is the comprehensive identification of all proteins that a small molecule interacts with, known as target engagement. biorxiv.org Uncharacterized "off-target" interactions are often responsible for a drug's side effects. biorxiv.org Advanced proteomic techniques, such as the isothermal shift assay (iTSA), provide a high-throughput method for identifying direct protein-drug interactions within a cellular environment. biorxiv.orgbiorxiv.org Applying such assays to this compound could create a comprehensive profile of its binding partners, distinguishing between therapeutic targets and proteins responsible for adverse effects. Cellular thermal shift assays (CETSA) are another powerful tool for verifying target engagement in intact cells and lysates, which could be instrumental in deorphanizing novel targets for this compound. nih.gov

Potential for Repurposing this compound in Unconventional Therapeutic Areas Based on Mechanistic Insights

Drug repurposing, or finding new uses for existing drugs, is an efficient strategy for developing novel therapies, significantly reducing costs and timelines. nih.govnih.gov A thorough understanding of this compound's mechanism of action, including its off-target effects, could reveal opportunities for its use in diseases beyond its original indication. nih.gov For instance, many drugs have been successfully repurposed for cancer therapy by targeting newly identified mechanisms in cancer cells. nih.govmdpi.comsciety.org

Mechanistic insights into how this compound affects cellular pathways, such as inflammation, autophagy, or specific signaling cascades, could suggest its potential application in a variety of diseases. nih.gov For example, drugs that modulate host cell pathways have been explored as broad-spectrum antivirals. nih.gov If this compound is found to interact with proteins involved in such pathways, it could be investigated for new therapeutic roles. The process of repurposing involves identifying a drug's off-target effects or a newly recognized on-target effect to treat a different condition. mdpi.com

Development of Next-Generation this compound Derivatives with Enhanced Selectivity, Efficacy, or Kinetic Profiles

Once an active compound like this compound is identified, medicinal chemistry efforts can be directed toward creating derivatives with improved properties. nih.gov The goal of developing next-generation derivatives would be to enhance its selectivity for its intended target, thereby increasing efficacy and potentially reducing side effects. nih.gov Modifications to the chemical structure of this compound could also improve its pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion.

By understanding the structure-activity relationship of this compound, chemists can design new molecules with better binding affinity and specificity. This process often involves creating a library of related compounds and screening them for desired characteristics. The development of derivatives is a key strategy for transforming an initial "hit" compound into a viable clinical candidate with a more favorable therapeutic window. nih.gov

Integration of Multi-omics Data (Genomics, Proteomics, Metabolomics) for a Systems-Level Understanding of this compound's Effects

A systems biology approach, which integrates data from various "-omics" fields, can provide a holistic understanding of a drug's effects on a biological system. isbscience.orgnih.gov By combining genomics, proteomics, and metabolomics data, researchers can construct comprehensive models of how this compound impacts cellular networks. nih.gov This integrated approach moves beyond a single target focus to reveal the broader physiological consequences of drug administration. youtube.com

Genomics and Pharmacogenomics: Analyzing how genetic variations influence individual responses to this compound can help in personalizing therapy. nih.gov Polymorphisms in genes encoding drug targets or metabolizing enzymes can lead to variability in efficacy and adverse effects. nih.gov

Proteomics: Quantitative proteomics can identify and quantify changes in protein expression and post-translational modifications in response to this compound treatment. biorxiv.orgnih.gov Techniques like thermal proteome profiling can also reveal which proteins are stabilized by drug binding, offering clues about direct and indirect targets. nih.gov Mass spectrometry-based proteomics is a powerful tool for exploring the multifactorial mechanisms of drug action. biorxiv.orgmdpi.com

Metabolomics: This field analyzes the global profile of small-molecule metabolites, providing a functional readout of the physiological state of a cell or organism. nih.govnih.gov Metabolomic studies can reveal how this compound alters metabolic pathways and can help identify biomarkers of drug response. youtube.comnih.gov

The integration of these multi-omics datasets is crucial for building predictive models of drug action and for understanding the complex interplay between different cellular components in response to this compound. mdpi.comnih.govnih.govresearchgate.net

Table 1: Overview of Multi-omics Approaches in this compound Research

| Omics Field | Key Application for this compound Research | Potential Insights |

|---|---|---|

| Genomics | Identifying genetic variations affecting drug response. | Personalized medicine strategies, prediction of patient response. |

| Proteomics | Profiling changes in protein expression and stability upon drug treatment. | Identification of direct and off-targets, understanding of cellular response pathways. |

| Metabolomics | Analyzing changes in metabolic profiles after drug exposure. | Elucidation of metabolic effects, discovery of biomarkers for efficacy and toxicity. |

Application of Advanced Biotechnologies and Nanotechnologies in Research Pertaining to this compound Delivery and Target Engagement

Advanced biotechnologies and nanotechnologies offer innovative solutions for improving the delivery and efficacy of therapeutic agents like this compound. agrifoodscience.com Nanocarriers, such as nanoparticles, can be engineered to enhance drug solubility, protect the drug from degradation, and enable targeted delivery to specific tissues or cells. nih.govmdpi.com

Nanobiotechnology combines the principles of nanotechnology and biotechnology to create novel drug delivery systems. nih.govijmrhs.com For this compound, this could involve encapsulating the drug in biocompatible and biodegradable nanoparticles to control its release and reduce systemic exposure. mdpi.comnih.gov Smart drug delivery systems can be designed to release this compound in response to specific stimuli present in the target microenvironment, such as changes in pH or the presence of certain enzymes. mdpi.com

These advanced delivery systems can improve the therapeutic index of this compound by increasing its concentration at the site of action while minimizing it elsewhere in the body. nih.gov Furthermore, nanotechnology-based approaches can facilitate the crossing of biological barriers, such as the blood-brain barrier, opening up new therapeutic possibilities for this compound. nih.gov The development of such systems is a rapidly advancing field with the potential to significantly enhance the clinical utility of this compound. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Isamoltan, and how can researchers validate purity and structural integrity?

- Methodological Answer: Follow a multi-step validation process: (1) Use high-performance liquid chromatography (HPLC) to assess purity (>95% threshold recommended). (2) Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). (3) Cross-reference spectral data with published libraries or prior studies . For novel synthetic routes, include detailed reaction conditions (temperature, catalysts) in the supplementary materials to ensure reproducibility .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

- Methodological Answer: (1) Define clear positive/negative controls (e.g., known inhibitors for enzyme assays). (2) Optimize dose-response curves with at least five concentrations to calculate EC₅₀/IC₅₀ values. (3) Use triplicate measurements to account for variability. For cell-based assays, specify cell lines, passage numbers, and culture conditions to minimize batch effects .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?

- Methodological Answer: Apply nonlinear regression models (e.g., log-logistic curves) to fit dose-response data. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for group comparisons. Report effect sizes and confidence intervals to avoid overinterpreting small sample sizes .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer: Conduct systematic reviews to identify confounding factors: (1) Assess pharmacokinetic properties (e.g., bioavailability, half-life) that may limit in vivo efficacy. (2) Evaluate species-specific metabolic differences using microsomal assays. (3) Use omics approaches (e.g., transcriptomics) to identify off-target effects in vivo .

Q. What strategies optimize this compound’s selectivity profile to minimize off-target interactions in complex biological systems?

- Methodological Answer: (1) Perform kinome-wide profiling to map kinase inhibition. (2) Use computational docking (e.g., molecular dynamics simulations) to refine this compound’s binding affinity. (3) Validate selectivity via CRISPR-edited cell lines lacking target proteins .

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?

- Methodological Answer: (1) Use staggered cohorts with varying exposure durations (e.g., 4, 12, 24 weeks). (2) Monitor biomarkers (e.g., liver enzymes, renal function) at regular intervals. (3) Apply survival analysis (Kaplan-Meier curves) for toxicity endpoints. Include histopathological assessments in terminal cohorts .

Data Management & Reproducibility

Q. What standards ensure transparent reporting of this compound’s experimental data in peer-reviewed journals?

- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): (1) Deposit raw spectra (NMR, MS) in public repositories (e.g., Zenodo). (2) Provide detailed protocols for synthetic steps and assays in supplementary materials. (3) Use standardized data templates (e.g., MIAME for microarray data) .

Q. How can meta-analyses address heterogeneity in this compound’s reported pharmacological outcomes?

- Methodological Answer: (1) Apply PRISMA guidelines for literature screening. (2) Use random-effects models to account for inter-study variability. (3) Perform subgroup analyses based on experimental models (e.g., murine vs. humanized systems) .

Tables for Key Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.